molecular formula C12H17N3O4S B12362896 Imipenem-d4

Imipenem-d4

Cat. No.: B12362896
M. Wt: 303.37 g/mol
InChI Key: ZSKVGTPCRGIANV-OZYAQZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imipenem-d4, also known as N-Formimidoyl thienamycin-d4, is a deuterium-labeled version of Imipenem. Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class. It is known for its efficacy against a wide range of gram-positive and gram-negative bacteria, including many multi-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imipenem-d4 involves the incorporation of deuterium atoms into the Imipenem molecule This is typically achieved through the use of deuterated reagents in the synthetic pathwayThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

Imipenem-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Imipenem-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in clinical research.

    Industry: Utilized in the development of new antibiotics and in quality control processes

Mechanism of Action

Imipenem-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in experimental settings .

Comparison with Similar Compounds

Imipenem-d4 is compared with other carbapenem antibiotics such as:

This compound’s uniqueness lies in its deuterium labeling, which provides advantages in research applications, particularly in tracing and quantification studies .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

303.37 g/mol

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)-1,1,2,2-tetradeuterioethyl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1/i2D2,3D2

InChI Key

ZSKVGTPCRGIANV-OZYAQZRRSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC1=C(N2[C@H](C1)[C@H](C2=O)[C@@H](C)O)C(=O)O)N=CN

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O

Origin of Product

United States

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